3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4O2/c18-12-5-1-10(2-6-12)16-20-14(25-23-16)9-15-21-22-17(24-15)11-3-7-13(19)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRTEWKLOTYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.
Chemical Structure
The molecular formula of the compound is . The structure features two oxadiazole rings substituted with bromine and fluorine atoms, which are critical for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring is associated with significant antibacterial and antifungal properties.
Key Findings:
- Antibacterial Activity: Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit potent antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, a study reported that derivatives with aryl substituents showed improved antibacterial activity compared to standard antibiotics like amoxicillin.
- Antifungal Activity: The compound has shown effectiveness against fungal pathogens as well. A study demonstrated that certain oxadiazole derivatives significantly inhibited fungal growth .
Anticancer Activity
The anticancer properties of oxadiazole derivatives are well-documented. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation.
Research Insights:
- A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity against breast and lung cancer cells .
- Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, oxadiazole derivatives also demonstrate anti-inflammatory effects.
Study Results:
- In vitro studies have shown that certain oxadiazole compounds can reduce inflammatory markers in cell cultures. For example, compounds were tested for their ability to inhibit pro-inflammatory cytokines in human cell lines .
Summary Table of Biological Activities
Case Studies
- Antimicrobial Study: Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium bovis. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria .
- Anticancer Evaluation: A study by Desai et al. (2018) reported on a series of pyridine-based 1,3,4-oxadiazole derivatives showing promising anticancer activity against various human cancer cell lines with mechanisms involving apoptosis induction .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. A study on 1,3,4-oxadiazoles indicated that certain derivatives could induce apoptosis in glioblastoma cells by damaging DNA and inhibiting cell proliferation .
Antimicrobial Activity
Oxadiazole derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine and fluorine) enhances their interaction with bacterial membranes, leading to increased efficacy . Research has shown that compounds containing oxadiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-Diabetic Effects
In vivo studies using models like Drosophila melanogaster have suggested that certain oxadiazole derivatives possess anti-diabetic properties. These compounds effectively lower glucose levels in diabetic models, indicating their potential as therapeutic agents for managing diabetes .
Neuropharmacological Applications
Some oxadiazole derivatives have been investigated for their anticonvulsant properties. Studies have shown that specific modifications to the oxadiazole ring can enhance activity against seizures in animal models. This suggests a promising avenue for developing new treatments for epilepsy .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde + 4-Fluoroaniline | Reflux in ethanol | Intermediate A |
| 2 | Intermediate A + Thiosemicarbazide | Reflux | This compound |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Bromophenyl Site
The 4-bromophenyl group undergoes nucleophilic substitution under mild conditions. For example:
-
Reaction with amines : Forms C–N bonds in ethanol at 60–80°C (yields: 65–82%).
-
Thiol substitution : Reacts with thiophenol derivatives in DMF/K₂CO₃ to form aryl sulfides (yields: 58–75%).
Key Factors :
-
Electron-withdrawing fluorine and oxadiazole groups activate the bromine for substitution.
-
Steric hindrance from the methylene bridge limits para-substitution .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 72–85% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 68% |
Applications : Enables aryl–aryl or aryl–heteroaryl bond formation for structural diversification .
1,2,4-Oxadiazole Ring
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Acid-Catalyzed Hydrolysis : Cleavage in HCl/EtOH forms amidoxime intermediates (reaction time: 6–8 hr) .
-
Reduction with LiAlH₄ : Converts the ring to a diamino derivative (yield: 52%) .
1,3,4-Oxadiazole Ring
-
Electrophilic Substitution : Nitration at position 5 using HNO₃/H₂SO₄ (yield: 60%) .
-
Alkylation : Reacts with alkyl halides in THF/K₂CO₃ to form N-alkyl derivatives (yields: 45–68%) .
Methylene Bridge Reactivity
The –CH₂– linker between oxadiazoles undergoes:
-
Oxidation : KMnO₄/H₂SO₄ converts it to a ketone (>90% conversion).
-
Radical Bromination : NBS/benzoyl peroxide introduces bromine at the bridge (yield: 40%) .
Cycloaddition and Click Chemistry
The compound’s alkyne-free structure limits direct participation, but synthetic intermediates enable:
-
CuAAC Reactions : Copper-catalyzed azide–alkyne cycloaddition with modified precursors (yields: 30–75%) .
Interactions with Biological Targets
While not a classical reaction, the compound binds to enzymes via:
-
Halogen Bonding : Bromine interacts with protein backbone carbonyls .
-
π–π Stacking : Fluorophenyl and oxadiazole rings engage aromatic residues (docking scores: −9.2 to −10.5 kcal/mol) .
Stability Under Physiological Conditions
Preparation Methods
Hydrazide Cyclization Route
The 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-methyl intermediate is synthesized via cyclization of 4-fluorobenzohydrazide derivatives.
Procedure :
- Synthesis of 4-Fluorobenzohydrazide (I) :
- Formation of Acylthiosemicarbazide (II) :
- Cyclization to 1,3,4-Oxadiazole (III) :
Analytical Data :
- IR (KBr) : 3270 cm⁻¹ (N–H), 1581 cm⁻¹ (C=N).
- ¹H NMR (CDCl₃) : δ 7.21–7.16 (m, 2H, Ar–H), 4.34 (s, 2H, –CH₂–).
Synthesis of the 1,2,4-Oxadiazole Subunit
Amidoxime Cyclization Route
The 3-(4-bromophenyl)-1,2,4-oxadiazole-5-methylene fragment is prepared via cyclization of 4-bromophenylamidoxime.
Procedure :
- Synthesis of 4-Bromophenylamidoxime (IV) :
- Coupling with [5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]acetic Acid (V) :
- Compound III is oxidized to the carboxylic acid V using Jones reagent.
- Cyclodehydration to 1,2,4-Oxadiazole (VI) :
Analytical Data :
Final Coupling and Characterization
HATU-Mediated Amide Coupling
The methylene bridge is established via coupling the 1,3,4-oxadiazole amine (III ) with the 1,2,4-oxadiazole acid (VI ).
Procedure :
- Activation of Carboxylic Acid (VI) :
- Amide Bond Formation :
- III (1.0 equiv) is added, and the reaction is stirred at room temperature for 5 hours.
- Cyclization to Target Compound :
Optimized Reaction Conditions :
Analytical and Spectroscopic Characterization
Physical and Spectral Data
Melting Point : 84.7–86.0°C (lit. range for analogous compounds).
IR (KBr) : 1704 cm⁻¹ (C=O), 1442 cm⁻¹ (C–N).
¹H NMR (500 MHz, CDCl₃) :
Comparative Yields of Synthetic Routes
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide Cyclization | I₂, HgO | 50–65 | |
| Amidoxime Cyclization | CDI, PPh₃ | 60–70 | |
| HATU Coupling | HATU, DIPEA | 55–60 |
Challenges and Alternative Routes
Oxidative Cyclization Limitations
Attempts to use N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) for oxidative cyclization resulted in lower yields (40–50%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in HMPA solvent improved reaction efficiency, achieving 70% yield for analogous compounds.
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC to avoid over-oxidation of thiadiazole intermediates .
- Adjust stoichiometry (1:1.2 molar ratio of oxadiazole to bromophenyl precursor) to maximize yield (typically 60–75%) .
Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
Answer:
Advanced Research Questions
How can regioselectivity challenges in oxadiazole functionalization be addressed?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., -Br) direct nucleophilic attacks to the 5-position of 1,3,4-oxadiazole .
- Catalytic Modulation : Use Pd(PPh) for Suzuki couplings to retain stereochemistry at the fluorophenyl-oxadiazole junction .
- Steric Hindrance : Bulkier substituents on the oxadiazole methyl group reduce side reactions (e.g., dimerization) .
Case Study :
In a 2022 study, Wilkinson’s catalyst enabled selective C–H activation in dihydrooxazole derivatives, achieving >90% regioselectivity .
What biological activity mechanisms have been proposed for similar oxadiazole derivatives?
Answer:
- Enzyme Inhibition : Analogous compounds inhibit cyclooxygenase-2 (COX-2) via π-π stacking with fluorophenyl groups (IC ~1.2 µM) .
- Antimicrobial Activity : Thiadiazole analogs disrupt bacterial membranes (MIC: 8 µg/mL against S. aureus) due to sulfonamide moieties .
- Structure-Activity Relationship (SAR) :
How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
What computational methods validate the electronic properties of this compound?
Answer:
- DFT Calculations : Predict HOMO-LUMO gaps (~4.1 eV) to assess charge-transfer potential for optoelectronic applications .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 active site) to optimize substituent geometry .
- Docking Studies : Fluorophenyl groups show strong binding affinity (−9.2 kcal/mol) to kinase domains .
Q. Software Tools :
- Gaussian 16 (DFT)
- AutoDock Vina (docking)
What strategies improve the compound’s stability under storage or reaction conditions?
Answer:
- Light Sensitivity : Store in amber vials at −20°C; degradation <5% over 6 months .
- Moisture Control : Use molecular sieves in reactions to prevent hydrolysis of oxadiazole rings .
- Inert Atmosphere : Argon prevents oxidation of thioether intermediates during synthesis .
How do substituent modifications impact the compound’s bioactivity?
Answer:
What solvent systems enhance solubility for in vitro assays?
Answer:
- Polar Solvents : DMSO (30 mg/mL) for stock solutions .
- Aqueous Buffers : 0.1% Tween-80 in PBS improves solubility to 1.2 mg/mL .
- Co-solvents : Ethanol/water (1:1) achieves 5 mg/mL without precipitation .
What pharmacokinetic challenges are anticipated for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
